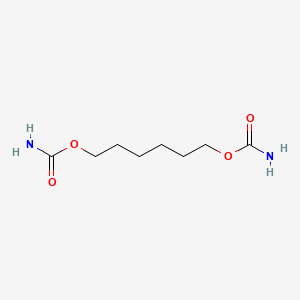

1,6-Hexanediol dicarbamate

Description

Structure

3D Structure

Properties

CAS No. |

40777-33-1 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

6-carbamoyloxyhexyl carbamate |

InChI |

InChI=1S/C8H16N2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |

InChI Key |

JNWPFPFXZSAHGD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOC(=O)N)CCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,6 Hexanediol Dicarbamate

Phosgene-Free Synthetic Routes: Current Paradigms and Innovations

The quest for safer and more environmentally benign chemical processes has led to the development of several phosgene-free synthetic routes for dicarbamates. These methods primarily utilize urea (B33335) or dimethyl carbonate as carbonyl sources, reacting them with diols or diamines. These approaches circumvent the hazards associated with phosgene (B1210022) while often employing catalytic systems to enhance efficiency and selectivity.

The reaction of urea with alcohols presents a direct and atom-economical route to carbamates. In this pathway, 1,6-hexanediol (B165255), a diol, can be directly reacted with urea to form 1,6-hexanediol dicarbamate. This process is typically conducted under heat and reduced pressure, often in the presence of a catalyst to drive the reaction towards the desired dicarbamate product. The primary byproduct of this reaction is ammonia (B1221849), which can potentially be recycled.

The stoichiometry of the reactants, specifically the molar ratio of urea to 1,6-hexanediol, is a critical parameter in the synthesis of 1,6-hexanediol dicarbamate. A molar excess of urea is generally employed to favor the formation of the dicarbamate over the mono-urethane intermediate. For instance, in catalyzed reactions of various diols with urea, a two-fold or even five-fold molar excess of urea has been utilized.

The reaction can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective as it eliminates the need for potentially hazardous solvents and simplifies product purification. When the urea and diol are heated, they form a liquid phase, allowing the reaction to proceed. The reaction is typically conducted at elevated temperatures, such as 140°C, and under reduced pressure to facilitate the removal of ammonia and drive the reaction to completion.

Catalysis is crucial for the efficient synthesis of dicarbamates from urea and diols. Various catalysts have been explored to promote this transformation. One notable example is the use of zinc monoglycerolate. In a study on the reaction of 1,6-hexanediol with urea, zinc monoglycerolate was used as a catalyst at a concentration of 5% by weight relative to the substrate. This catalytic system demonstrated high conversion and selectivity for the desired hexane-1,6-diyl dicarbamate. The reaction mechanism in such catalytic systems is thought to involve the formation of carbamate (B1207046) intermediates which then decompose to the final carbonate products, although in the case of higher diols like 1,6-hexanediol, the predominant products are the diurethanes (dicarbamates).

Interactive Data Table: Catalytic Synthesis of Hexane-1,6-diyl Dicarbamate from 1,6-Hexanediol and Urea

| Catalyst | Substrate Ratio (Urea:Diol) | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) |

| Zinc monoglycerolate | 2:1 | 140 | 40 mbar | 84 | 94 | 79 |

Note: The data presented is based on a specific study and may vary with different reaction conditions and catalyst preparations.

An alternative and widely studied phosgene-free route involves the reaction of dimethyl carbonate (DMC) with a diamine, in this case, 1,6-hexanediamine (B7767898), to produce dimethylhexane-1,6-dicarbamate. DMC serves as a non-toxic and environmentally friendly carbonylating agent. This reaction is typically catalyzed and has been the subject of extensive research to optimize conditions and understand the underlying mechanism.

The synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and DMC has been optimized by investigating various reaction parameters, including the catalyst, temperature, reaction time, and reactant molar ratio. A range of catalysts has been shown to be effective for this transformation, including heterogeneous catalysts like AlSBA-15 and Zn/SiO2, as well as homogeneous catalysts and solid base catalysts. acs.orgrsc.org

For instance, using AlSBA-15 as a heterogeneous catalyst, a yield of 84.2% was achieved at 70°C with a 6:1 molar ratio of DMC to 1,6-hexanediamine over 35 hours. acs.org In another study, a solid base catalyst, 3-amino-1,2,4-triazole potassium (KATriz), demonstrated high activity and selectivity, achieving nearly 100% conversion and selectivity at room temperature. rsc.org The use of CH3COONa as a catalyst has also been reported to give a high yield of 99.0% at 348 K after 6 hours. researchgate.net

Interactive Data Table: Catalyst Performance in the Synthesis of Dimethylhexane-1,6-dicarbamate

| Catalyst | DMC:HDA Molar Ratio | Temperature (°C) | Time (h) | HDA Conversion (%) | HDC Yield (%) |

| AlSBA-15 | 6:1 | 70 | 35 | - | 84.2 acs.org |

| Zn/SiO2 (300) | - | - | - | 96.0 rsc.org | 68.5 rsc.org |

| CH3COONa | - | 75 | 6 | - | 99.0 researchgate.net |

| KATriz | - | Room Temp | - | 100 rsc.org | ~100 rsc.org |

HDA: 1,6-Hexanediamine; HDC: Dimethylhexane-1,6-dicarbamate. Note that some data points were not available in the cited literature.

The mechanism of DMC-mediated carbamation of diamines is generally understood to proceed through a nucleophilic addition-elimination pathway. In situ Fourier-transform infrared (FTIR) studies have provided insights into this process. It is proposed that the catalyst activates the dimethyl carbonate, making it more susceptible to nucleophilic attack by the amino groups of 1,6-hexanediamine. rsc.org

For example, with a Zn/SiO2 catalyst, it is suggested that DMC is activated by the catalyst to form a stable intermediate. This intermediate is then attacked by the 1,6-hexanediamine in a typical nucleophilic addition-elimination reaction to produce the dicarbamate. rsc.org In a different catalytic system using CH3COONa, mechanistic studies revealed the formation of an N-substituted acetamide (B32628) as an active intermediate. This intermediate then reacts with DMC to generate the carbamate. researchgate.net The presence of a base in the reaction mixture generally favors the BAc2 mechanism, leading to the formation of the carbamate. dokumen.pub

Carbon Dioxide (CO2) Utilization in Dicarbamate Synthesis

The use of carbon dioxide (CO2) as a C1 source for chemical synthesis is highly attractive because it is a non-toxic, abundant, and inexpensive raw material. Its integration into carbamate synthesis represents a significant step towards greener chemical production and CO2 valorization. sciengine.comresearchgate.net The reaction of CO2 with amines is fundamental to this approach, typically forming carbamic acids or related intermediates that can be further converted to carbamates. mdpi.com

Direct carbonation involves the one-pot reaction of an amine, an alcohol, and CO2 to form a carbamate. researchgate.net This approach is challenging because the dehydrative condensation of the intermediate carbamic acid is equilibrium-limited. To overcome this, researchers have explored various catalytic systems and reaction conditions.

A notable direct synthesis of a precursor to 1,6-hexanediol dicarbamate is the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from 1,6-hexanediamine (HDA), methanol (B129727), and CO2. researchgate.net This process has been successfully implemented using cerium oxide (CeO2) catalysts. researchgate.net Studies have shown that the morphology of the CeO2 catalyst significantly influences its activity, with CeO2 nanorods proving to be the most effective. researchgate.net Under optimized conditions in a 1-methyl-2-pyrrolidinone (B7775990) (NMP) solvent, this method can achieve a yield of approximately 80%. researchgate.net

Basic catalysts like cesium carbonate (Cs2CO3) and rubidium carbonate (Rb2CO3) have also been shown to effectively promote the conversion of various amines and alcohols into carbamates under mild conditions (e.g., 2.5 MPa of CO2). These systems can convert both linear and branched aliphatic amines, demonstrating the broad applicability of direct carbonation. Mechanistic studies suggest that the reaction can proceed through two parallel pathways: a direct route involving isocyanate intermediates and an indirect route via the alcoholysis of urea intermediates.

The table below summarizes the catalytic performance in direct carbonation methods for carbamate synthesis.

| Catalyst | Reactants | Product | Yield | Reaction Conditions | Reference |

| CeO2 nanorods | 1,6-Hexanediamine, Methanol, CO2 | Dimethyl hexane-1,6-diyldicarbamate | ~80% | 1-methyl-2-pyrrolidinone (NMP) solvent | researchgate.net |

| Cs2CO3 / Rb2CO3 | Aliphatic Amines, Alcohols, CO2 | Corresponding Carbamates | Good yields | 2.5 MPa CO2 pressure | |

| Ti(OnBu)4 | Aniline, CO2, n-Butanol | n-Butyl N-phenylcarbamate | Not specified | 5 MPa CO2 pressure | researchgate.net |

Indirect pathways utilize CO2-derived chemicals as carbonylating agents, avoiding the direct handling of gaseous CO2 in the final synthesis step. sciengine.comresearchgate.net Common reagents include dimethyl carbonate (DMC) and urea, both of which can be produced from CO2 on an industrial scale. sciengine.comresearchgate.netgoogle.com This approach is often considered a promising green and non-phosgene method for producing carbamates. sciengine.com

The aminolysis of DMC with 1,6-hexamethylenediamine (HDA) is a frequently studied route to produce 1,6-hexamethylene dicarbamate. google.com Various catalysts have been investigated to improve the efficiency of this reaction. google.com For instance, a patented method uses a heteropoly acid catalyst, such as silicotungstic acid, to achieve high yields and product purity under mild conditions (70-90°C). google.com One example reports a 96% yield of 1,6-hexamethylene dicarbamate with 99% purity. google.com

Another significant indirect route is the reaction of HDA with urea and an alcohol. mdpi.com A one-pot synthesis of dialkyl hexane-1,6-dicarbamate has been developed using a zinc-incorporated berlinite (B1174126) (ZnAlPO4) catalyst. mdpi.com This method was systematically optimized by varying parameters such as reaction temperature, time, and reactant molar ratios. For the synthesis of dibutyl hexane-1,6-dicarbamate, a yield of 89.7% was achieved at 493 K (220°C) after 6 hours. mdpi.com

The table below details findings from indirect synthesis routes.

| Carbonyl Source | Reactants | Catalyst | Product | Yield | Reference |

| Dimethyl Carbonate (DMC) | HDA, DMC, Water | Silicotungstic Acid | 1,6-Hexamethylene dicarbamate | 96% | google.com |

| Urea | HDA, Urea, Butanol | ZnAlPO4 | Dibutyl hexane-1,6-dicarbamate | 89.7% | mdpi.com |

| Methyl Carbamate (MC) | HDA, MC, Methanol | MCM-41 | Dimethyl hexane-1,6-dicarbamate | 92.6% | nih.gov |

| Ethyl Carbamate (EC) | HDA, EC | FeCl3 | Diethyl hexamethylene-1,6-dicarbamate | 93% | ionike.com |

Alternative Synthetic Strategies for 1,6-Hexanediol Dicarbamate Derivatives

Beyond CO2-based methods, other synthetic strategies have been developed for 1,6-hexanediol dicarbamate and its derivatives. A prominent alternative is the trans-esterification reaction of 1,6-hexamethylenediamine (HDA) with various alkyl carbamates, such as methyl, ethyl, or butyl carbamate. ionike.com This non-phosgene approach has been explored with a range of catalysts, including FeCl3 and Zn(OAc)2. ionike.com Using FeCl3 as a catalyst for the reaction between HDA and ethyl carbamate (EC), a 93% yield of diethyl hexamethylene-1,6-dicarbamate was obtained with 100% conversion of HDA. ionike.com This iron-catalyzed system also showed good generality for other amines and alkyl carbamates. ionike.com

Another effective method involves using methyl carbamate (MC) as the carbonyl source over a silanol-rich MCM-41 catalyst. nih.gov This process for synthesizing dimethyl hexane-1,6-dicarbamate (HDC) from HDA and MC was optimized, achieving a yield of 92.6% at 190°C after 3 hours. nih.gov The high performance was attributed to the abundance of silanol (B1196071) groups on the catalyst's surface. nih.gov

A novel and green strategy focuses on synthesizing bio-based hexamethylene-1,6-dicarbamate. researchgate.netrsc.org This approach starts with the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org The pathway involves converting 5-HMF into intermediates like 2,5-bis(aminomethyl)furan (B21128) (BAF) and methyl furan-2,5-dimethylene dicarbamate (FDC), which is then selectively converted to hexamethylene-1,6-dicarbamate (HDC). rsc.org A key challenge in this route is the efficient ring-opening and deoxidation of the furan (B31954) ring while preserving the carbamate functional groups. rsc.org Research using a 7 wt% Pt/Nb2O5 catalyst in a water-ethanol system showed a greater than 99.9% conversion of FDC, yielding 12.5% HDC along with 61.0% of the intermediate 2-hydroxy-hexamethylene-1,6-dicarbamate. rsc.org

Reaction Kinetic and Thermodynamic Studies in 1,6-Hexanediol Dicarbamate Synthesis

Understanding the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of 1,6-hexanediol dicarbamate. A kinetic study was conducted for the synthesis of dimethyl-hexane-1,6-dicarbamate (referred to as HDU in the study) from dimethyl carbonate (DMC) and 1,6-hexanediamine (HDA) using zinc acetate (B1210297) (Zn(OAc)2) as a catalyst. epa.gov The study found that the reaction is first order with respect to HDA. epa.gov

The activation energy (Ea) for this reaction was determined to be 18.58 kJ/mol. epa.gov The rate constant (k) was measured at different temperatures, showing a clear temperature dependence. epa.gov These kinetic parameters are essential for reactor design and process scaling.

The table below presents the kinetic data from the study. epa.gov

| Temperature (K) | Rate Constant (k) (h⁻¹) |

| 343 | 0.1995 |

| 353 | 0.2513 |

| 363 | 0.3044 |

| 373 | 0.3334 |

Furthermore, computational studies using Density Functional Theory (DFT) have provided molecular-level insights into the reaction mechanisms. nih.gov One such study investigated the synthesis of dimethylhexane-1,6-dicarbamate from HDA, urea, and methanol. nih.gov The analysis explored both non-catalytic and self-catalytic systems, comparing the effective free energy barriers (FEB) for different reaction pathways. The non-catalytic mechanism was found to have a high effective FEB of 47.0 kcal/mol. nih.gov In contrast, a self-catalytic system, where reactants or intermediates participate in catalysis, showed a significantly lower effective FEB of 24.6 kcal/mol, which corresponds to the dissociation of urea. nih.gov These theoretical findings highlight the importance of catalysis in making the synthesis more energetically favorable.

Catalytic Science in the Synthesis and Transformation of 1,6 Hexanediol Dicarbamate

Homogeneous Catalysis for Dicarbamate Formation

Homogeneous catalysts, while often facing challenges in separation and recovery, have demonstrated high efficacy in the synthesis of dicarbamates. nih.gov Various metal compounds have been investigated for the carbonylation of 1,6-hexanediamine (B7767898) (HDA) with agents like methyl carbamate (B1207046) (MC). For instance, metal salts such as FeCl₃ and Y(NO₃)₃·6H₂O have been reported to effectively catalyze the reaction between HDA and MC, achieving yields of dimethyl hexane-1,6-dicarbamate (HDC) in the range of 85–90%. nih.gov

In the context of producing diisocyanates, a green and intrinsically safe pathway involves the synthesis of methyl furan-2,5-dimethylene dicarbamate (FDC) from 2,5-bis(aminomethyl)furan (B21128) (BAF) and dimethyl carbonate (DMC). rsc.org Research has shown that sodium methoxide (B1231860) (CH₃ONa) is an effective homogeneous catalyst for this reaction, leading to a high separation yield of FDC (98.1%) under mild conditions. rsc.org A key advantage of this catalyst is its potential for recycling, maintaining high stability over multiple uses. rsc.org

Another approach involves the use of tin-based catalysts. For the synthesis of hexane-1,6-diyl bis(phenylcarbamate), tin(II) 2-ethylhexanoate (B8288628) has been utilized as a catalyst in the reaction of 1,6-hexanediol (B165255) with phenyl isocyanate. mdpi.com Similarly, this catalyst has been employed for the synthesis of dihexyl 1,4-phenylenedicarbamate from 1-hexanol (B41254) and phenylene diisocyanate. mdpi.com

While effective, the industrial application of homogeneous catalysts is often limited by the costs associated with catalyst separation, recovery, and potential product contamination. mdpi.comunibo.it These challenges have spurred significant research into the development of robust heterogeneous catalysts.

Heterogeneous Catalysis: Design, Performance, and Regeneration

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation and recyclability. nih.gov The design of effective solid catalysts is crucial for the sustainable production of 1,6-hexanediol dicarbamate and related compounds.

Metal-Organic Frameworks (MOFs) and zeolites are porous materials that have garnered considerable attention in catalysis due to their high surface areas and tunable structures. researchgate.netacs.org MOFs, constructed from metal ions and organic linkers, can be designed with specific properties for catalytic applications. acs.org For instance, a nitro-modified MOF-5, MOF-5-NO₂, has been synthesized and shown to be an effective catalyst for the thermal decomposition of carbamates to produce isocyanates. jlu.edu.cn The enhanced Lewis acidity of MOF-5-NO₂, due to the electron-withdrawing nitro group, contributes to its high catalytic activity. jlu.edu.cn

Zeolites, with their well-defined pore structures, also serve as effective catalysts. In the synthesis of carbamates, zeolite-based catalysts have been employed for phosgene-free routes. louisville.edu The combination of MOFs and zeolites into composite materials, such as Zeolite@MOF, presents a promising strategy to leverage the unique properties of both materials for cascade reactions. researchgate.net These hybrid catalysts can possess both acidic and basic sites, enhancing their versatility. researchgate.net

The synthesis of dimethyl hexane-1,6-dicarbamate (HDC) has been effectively achieved using a silanol-rich MCM-41 catalyst, a type of mesoporous silica. nih.gov Under optimized conditions, a high yield of HDC (92.6%) was obtained with complete conversion of 1,6-hexanediamine (HDA). nih.gov The abundance of silanol (B1196071) groups on the MCM-41 surface is believed to be responsible for its excellent performance. nih.gov However, catalyst deactivation can occur after multiple cycles due to the loss of these silanol groups and carbon deposition. nih.gov

Supported metal catalysts and metal oxides are widely explored in the synthesis of 1,6-hexanediol dicarbamate and its precursors. Cerium dioxide (CeO₂) has emerged as a particularly effective and versatile catalyst in this field. It has been successfully used in the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO₂, methanol (B129727), and 1,6-hexanediamine. dntb.gov.uaresearchgate.net The morphology of the CeO₂ catalyst, such as nanorods, has been shown to influence its catalytic activity, with nanorods proving to be the most active in certain studies. researchgate.net

Furthermore, surface modification of nano-CeO₂ with basic sites, for instance through impregnation with KOH solution, can enhance its catalytic performance for CO₂ activation. dntb.gov.ua This modification leads to an increased number of basic sites on the catalyst surface, which improves CO₂ adsorption capacity. dntb.gov.ua

Palladium supported on ceria (Pd/CeO₂) has been identified as a dual-functional catalyst for the selective synthesis of dicarbamates via oxidative carbonylation. rsc.org This catalyst system is effective in suppressing the formation of urea (B33335) polymer byproducts. rsc.org The synergistic interaction between palladium and ceria enhances the methoxylation reactivity, which facilitates the conversion of urea species and prevents their accumulation. rsc.org

Other oxide-based systems have also been investigated. For example, a series of heterogeneous catalysts including MgO, Fe₂O₃, and Mo₂O₃ have been tested for the synthesis of HDC from HDA and methyl carbamate, with CeO₂ showing high activity. nih.gov In a different approach, zinc-incorporated berlinite (B1174126) (ZnAlPO₄) has been used as a heterogeneous catalyst for the one-pot synthesis of dialkyl hexane-1,6-dicarbamate from 1,6-hexanediamine, urea, and an alcohol. mdpi.com

The regeneration and stability of these catalysts are critical for their industrial application. For instance, the MCM-41 catalyst used for HDC synthesis showed a decrease in yield after five cycles, likely due to the loss of active sites and carbon deposition. nih.gov

Solid base catalysts play a crucial role in enhancing the selectivity of reactions in dicarbamate chemistry. The surface basicity of catalysts can significantly influence their performance. For example, modifying nano-CeO₂ with alkali metals like potassium enhances the number of basic sites, leading to improved CO₂ activation and higher product yields in the synthesis of dimethyl hexane-1,6-diyldicarbamate. dntb.gov.ua

In the aerobic oxidation of 1,6-hexanediol to adipic acid, a precursor for some dicarbamate syntheses, gold-based catalysts on basic supports like MgO have been studied. rsc.org The basicity of the support plays a key role in the catalytic activity. unibo.itrsc.org However, a challenge with basic supports is their potential leaching in acidic reaction media, which can lead to catalyst deactivation and necessitate additional neutralization steps. unibo.it

Hydroxyapatite (B223615) (HAP), a material with tunable acid-base properties, has also been investigated. By varying the Ca/P ratio and sodium content, the surface acid-base nature of HAP catalysts can be controlled, influencing the product distribution in the conversion of 1,6-hexanediol. researchgate.net

Mechanistic Insights into Catalytic Cycles for 1,6-Hexanediol Dicarbamate Production

Understanding the reaction mechanisms and catalytic cycles is fundamental to optimizing the synthesis of 1,6-hexanediol dicarbamate.

In the synthesis of dimethyl hexane-1,6-dicarbamate (HDC) from 1,6-hexanediamine (HDA) and methyl carbamate (MC) over a silanol-rich MCM-41 catalyst, the reaction is proposed to proceed in two steps with a polyurethane intermediate. nih.gov In-situ FTIR characterization has been used to observe the trends of the characteristic peaks of HDA, the polyurethane intermediate, and the final HDC product, providing evidence for this reaction pathway. nih.gov

For the one-pot synthesis of HDC from CO₂, methanol, and HDA over a CeO₂ catalyst, a plausible mechanism involves the initial formation of methyl carbamate from methanol and CO₂, followed by its reaction with HDA. researchgate.net

In the oxidative carbonylation of amines to dicarbamates using a Pd/CeO₂ catalyst, the synergistic effect between Pd and CeO₂ is key. rsc.org The enhanced methoxylation reactivity of the catalyst facilitates the conversion of urea-like species, which are common byproducts, thus preventing their accumulation and increasing the selectivity towards the desired dicarbamate. rsc.org

The thermal decomposition of carbamates to isocyanates, a subsequent step in some non-phosgene routes, is also subject to mechanistic studies. Over a MOF-5-NO₂ catalyst, the enhanced Lewis acidity is believed to accelerate the decomposition of methyl N-phenyl carbamate. jlu.edu.cn

In the conversion of 1,6-hexanediol, the acid-base properties of the catalyst surface play a determining role in the reaction pathway. researchgate.net For instance, using hydroxyapatite catalysts with different Ca/P ratios can steer the reaction towards different products like 5-hexen-1-ol (B1630360) or cyclopentanemethanol. researchgate.net

Green Catalysis and Sustainable Processes for Dicarbamate Chemistry

The development of green and sustainable processes for dicarbamate synthesis is a major focus of current research, driven by the need to replace toxic reagents like phosgene (B1210022) and utilize renewable feedstocks.

A significant advancement in this area is the synthesis of bio-based hexamethylene-1,6-dicarbamate (HDC). rsc.org One proposed green route starts from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.orgresearchgate.net This pathway involves the conversion of 5-HMF to 2,5-bis(aminomethyl)furan (BAF), followed by the synthesis of methyl furan-2,5-dimethylene dicarbamate (FDC), and finally, the conversion of FDC to HDC. rsc.org This approach not only avoids the use of phosgene but also utilizes a renewable starting material. rsc.orgresearchgate.net

The use of CO₂ as a C1 building block is another cornerstone of green dicarbamate synthesis. dntb.gov.uaresearchgate.net The one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO₂, methanol, and 1,6-hexanediamine over a CeO₂ catalyst is a prime example of this strategy. dntb.gov.uaresearchgate.net This process utilizes readily available and relatively benign starting materials. researchgate.net

The choice of catalyst is also central to the green credentials of a process. The use of heterogeneous catalysts that are easily separable and recyclable, such as CeO₂, Pd/CeO₂, and MCM-41, contributes to a more sustainable process by minimizing waste and catalyst loss. nih.govdntb.gov.uarsc.org Furthermore, developing catalysts that can operate under milder conditions and with higher selectivity reduces energy consumption and the formation of unwanted byproducts. rsc.org

The synthesis of dicarbamates from diols and dimethyl carbonate (DMC), which is considered a green reagent, is another important sustainable route. rsc.org This approach can lead to the formation of linear dicarbonates as the primary products. rsc.org

Interactive Data Table: Catalytic Performance in 1,6-Hexanediol Dicarbamate Synthesis

| Catalyst | Reactants | Product | Yield (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| FeCl₃ / Y(NO₃)₃·6H₂O | 1,6-Hexanediamine (HDA), Methyl Carbamate (MC) | Dimethyl hexane-1,6-dicarbamate (HDC) | 85-90 | Effective homogeneous catalysts for dicarbamate synthesis. | nih.gov |

| CH₃ONa | 2,5-Bis(aminomethyl)furan (BAF), Dimethyl Carbonate (DMC) | Methyl furan-2,5-dimethylene dicarbamate (FDC) | 98.1 (separation yield) | Recyclable homogeneous catalyst for green synthesis route. | rsc.org |

| MCM-41 | 1,6-Hexanediamine (HDA), Methyl Carbamate (MC) | Dimethyl hexane-1,6-dicarbamate (HDC) | 92.6 | Silanol-rich heterogeneous catalyst with high activity. | nih.gov |

| CeO₂ nanorods | CO₂, Methanol, 1,6-Hexanediamine (HDA) | Dimethyl hexane-1,6-diyldicarbamate | ~80 | Effective catalyst for one-pot synthesis from CO₂. | researchgate.net |

| Pd/CeO₂ | Amines, CO, Methanol | Dicarbamates | - | Dual-functional catalyst suppressing urea polymer formation. | rsc.org |

| ZnAlPO₄ | 1,6-Hexanediamine (HDA), Urea, Butanol | Dibutyl hexane-1,6-dicarbamate | 89.7 | Heterogeneous catalyst for one-pot synthesis from urea. | mdpi.com |

| MOF-5-NO₂ | Methyl N-phenyl carbamate | Isocyanates | - | Highly active for thermal decomposition of carbamates. | jlu.edu.cn |

Applications of 1,6 Hexanediol Dicarbamate in Advanced Polymeric Systems

Precursor in Non-Isocyanate Polyurethane (NIPU) Synthesis

A significant application of 1,6-hexanediol (B165255) dicarbamate is its use as a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs). This approach avoids the use of toxic isocyanate compounds, offering a more environmentally friendly route to polyurethane production. bohrium.com The primary method for producing NIPUs from dicarbamates involves polycondensation reactions with diols, where the carbamate (B1207046) groups react to form the characteristic urethane (B1682113) linkages of the polymer. mofanpu.com

One common strategy involves the synthesis of bis(1,6-hexamethylene)carbamate (BHC), a derivative of 1,6-hexanediol dicarbamate, which is then reacted with various diols. bohrium.comnih.gov This transesterification and polycondensation process is a key route for creating NIPUs. bohrium.com For instance, researchers have successfully synthesized polyether-based polyurethanes by reacting BHC with different straight-chain diols and polyether soft segments. nih.gov The synthesis of dicarbamates can be achieved through routes like using dimethyl carbonate (DMC), which is considered a non-toxic reagent. nih.govresearchgate.net

Role in Polymer Backbone Architecture and Crosslinking

In NIPU synthesis, 1,6-hexanediol dicarbamate or its derivatives form the basis of the hard segments in the resulting block copolymer. bohrium.commdpi.com The structure of these hard segments is crucial as it significantly influences the polymer's final properties through mechanisms like hydrogen bonding and crystallization. bohrium.com

Side reactions during polymerization can introduce urea (B33335) groups into the polymer backbone. bohrium.com These urea groups have a pronounced effect on the crystallization of the hard segments, which in turn dictates the material's mechanical and thermal properties. bohrium.comnih.gov The content of these urea groups can be influenced by the choice of diol used in the polycondensation reaction. bohrium.com While not a direct crosslinking agent in the traditional sense of creating covalent bonds between linear chains after polymerization, its role in forming highly organized and physically associated hard segments acts as a form of physical crosslinking, which is fundamental to the performance of thermoplastic elastomers. nih.govsigmaaldrich.com

Impact on Polymerization Kinetics and Network Formation

The formation of NIPUs from 1,6-hexanediol dicarbamate derivatives involves a two-step process: an initial transesterification reaction followed by polycondensation under vacuum. nih.govmdpi.com The kinetics of these reactions are influenced by factors such as temperature and the choice of catalyst, with potassium carbonate being a noted example. nih.gov

During the synthesis of polyurethane diols (PUDL) from BHC and various diols, the transesterification step is typically carried out at elevated temperatures (e.g., 165 °C) until methanol (B129727) distillation ceases. nih.gov This is followed by a polycondensation step to build up the molecular weight. The structure of the diol used affects the molecular weight of the resulting prepolymer. nih.gov For example, reacting BHC with butanediol, hexanediol (B3050542), octanediol, and decanediol resulted in PUDLs with varying molecular weights. nih.gov The network of a polyurethane is characterized by the microphase separation of hard and soft segments. The ability of the dicarbamate-derived hard segments to crystallize and form these domains is a critical factor in network formation. bohrium.com

Chain Extender and Modifier in Conventional Polyurethane Chemistry

While 1,6-hexanediol dicarbamate is a key component in NIPU chemistry, its parent compound, 1,6-hexanediol, is widely used as a chain extender in conventional isocyanate-based polyurethane synthesis. atamankimya.comsarchemlabs.com As a chain extender, 1,6-hexanediol reacts with isocyanate-terminated prepolymers to build high molecular weight chains. researchgate.net

The incorporation of 1,6-hexanediol into the polyurethane backbone imparts several desirable properties. Its long, flexible hydrocarbon chain enhances the flexibility of the polymer. atamankimya.comsarchemlabs.com Polyurethanes modified with 1,6-hexanediol exhibit high resistance to hydrolysis and good mechanical strength, although they typically have a low glass transition temperature. atamankimya.comsarchemlabs.com

Incorporation into Other Polymeric Materials and Networks

The utility of 1,6-hexanediol and its derivatives extends beyond polyurethanes. It serves as a fundamental building block in the production of various other polymers. ontosight.ai

Polyesters: 1,6-Hexanediol is a common monomer in the synthesis of polyesters, where it improves both hardness and flexibility. atamankimya.comatamankimya.com It is used to create polyester (B1180765) polyols, which can then be used in polyurethane coatings and elastomers.

Acrylics: It is an intermediate in the production of acrylics, notably in the synthesis of hexanediol diacrylate (HDDA). atamankimya.com HDDA is a difunctional monomer used as a crosslinking agent in polymer systems cured by free radicals, such as UV-cured coatings and adhesives. sigmaaldrich.comatamankimya.com

Other Applications: 1,6-Hexanediol is also used to synthesize compounds for polymeric thickeners, sizing agents, and plasticizers. atamankimya.com

Structure-Property Relationships in 1,6-Hexanediol Dicarbamate-Derived Polymers

The final properties of polymers derived from 1,6-hexanediol dicarbamate are a direct consequence of their molecular structure and morphology. bohrium.commdpi.com In NIPUs, the chemical structure of the hard segment, formed from the dicarbamate and a diol, is a primary determinant of the polymer's performance. bohrium.com

A key relationship exists between the hard segment structure and the degree of crystallinity. The presence of urea groups, formed as a side product, can influence hydrogen bonding within the hard segments, thereby affecting their ability to crystallize. bohrium.comnih.gov For instance, in a series of NIPUs made from BHC, the use of a shorter diol (butanediol) resulted in an amorphous hard segment and lower tensile strength, despite a higher urea group content. nih.gov Conversely, using longer diols like octanediol or decanediol allowed the hard segments to crystallize, leading to polymers with higher tensile strength. nih.gov

This demonstrates that a balance must be struck between hydrogen bonding from urea groups and the structural regularity of the polymer chain to achieve optimal mechanical properties. nih.gov The thermal properties are also directly linked to this morphology, with crystalline domains providing stability at higher temperatures. mdpi.com

Research Findings on 1,6-Hexanediol Dicarbamate-Derived Polymers

| Polymer System | Key Monomers | Observation | Resulting Property | Source |

|---|---|---|---|---|

| Non-Isocyanate Polyether Urethane (PEU) | Hexamethylene dicarbamate (BHC), Butanediol, PTMG2000 | The hard segment was unable to crystallize due to the short diol chain, despite high urea group content. | Lowest tensile strength and modulus of elasticity among the series. | nih.gov |

| Non-Isocyanate Polyether Urethane (PEU) | Hexamethylene dicarbamate (BHC), Octanediol/Decanediol, PTMG2000 | The longer diol chains allowed the hard segments in the resulting polyurethane to crystallize. | Higher tensile strength compared to the butanediol-based PEU. | nih.gov |

| Conventional Polyurethane | Diisocyanate, Polyol, 1,6-Hexanediol (as chain extender) | The incorporation of the flexible hexanediol chain modifies the polymer backbone. | High resistance to hydrolysis and good mechanical strength, but with a low glass transition temperature. | atamankimya.comsarchemlabs.com |

| Non-Isocyanate Polycarbonate Urethane (NIPCU) | Aliphatic BMC, 1,6-Hexanediol, Oligocarbonate diol (OCD) | Created a non-crosslinked aliphatic NIPCU via transurethane polycondensation. | Resulting polymers were thermoplastic and could be either rigid or flexible depending on hard segment structure. Tensile strength reached up to 40 MPa. | mdpi.com |

Chemical Degradation and Recycling Pathways of 1,6 Hexanediol Dicarbamate and Derived Polymers

Glycolysis and Alcoholysis for Monomer Recoverymdpi.comuantwerpen.be

Glycolysis and alcoholysis are promising chemical recycling techniques for polyurethanes, including those derived from 1,6-hexanediol (B165255) dicarbamate. mdpi.comuantwerpen.be These processes involve the depolymerization of the polymer chain through a transesterification-like reaction, known as transcarbamation, with a glycol or an alcohol, respectively. mdpi.comuantwerpen.be This reaction cleaves the urethane (B1682113) linkages, yielding the original polyol (in this case, 1,6-hexanediol) and other carbamate (B1207046) derivatives. mdpi.comresearchgate.net

Glycolysis is currently the most developed chemical recycling method for polyurethanes on an industrial scale. mdpi.com The process typically involves reacting the polyurethane with a glycol, such as ethylene (B1197577) glycol or diethylene glycol, at elevated temperatures. mdpi.comrsc.org The choice of glycol can influence the reaction rate and the properties of the recovered materials. uantwerpen.beresearchgate.net For instance, ethylene glycol has been shown to be a more efficient agent than diethylene glycol for the glycolysis of rigid polyurethane foams due to its simpler structure, which minimizes steric hindrance. uantwerpen.be

Alcoholysis follows a similar principle but utilizes alcohols as the cracking agent. arcjournals.org The reaction of polyurethane materials with an alcoholising compound at high temperatures produces a liquid mixture containing the recovered polyol, the alcoholising agent, and derivatives of the polyisocyanate. google.com

Catalytic Systems for Depolymerizationmdpi.comuantwerpen.be

The efficiency of glycolysis and alcoholysis is significantly enhanced by the use of catalysts. uantwerpen.betextended.eu A variety of catalytic systems have been explored to facilitate the depolymerization of polyurethanes.

Commonly used catalysts for glycolysis include:

Alkali metal hydroxides and acetates: Sodium hydroxide (B78521), potassium hydroxide, sodium acetate (B1210297), and potassium acetate are effective and widely used catalysts. uantwerpen.be Potassium acetate, for example, is known to increase the amount of amines in the glycolysis products of polyurethane foams. rsc.org

Organometallic compounds: Stannous octoate is another frequently employed catalyst. uantwerpen.be

Amines: Various amines can also catalyze the glycolysis reaction. uantwerpen.be

Metal Salts: Zinc acetate and lead acetate have been studied for the neutral hydrolytic depolymerization of polyurethane foam waste. arcjournals.org Studies have shown that zinc acetate is a more effective catalyst than lead acetate for this process. arcjournals.org

Ionic Liquids: A novel approach involves using ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), in combination with a superbase catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). d-nb.info This system has been shown to effectively depolymerize polyurethane foam wastes under mild conditions. d-nb.info

Pincer Complexes: Homogeneous ruthenium- and manganese-pincer complexes have been developed for the hydrogenative depolymerization of polyurethanes, enabling the recovery of polyols and polyamines. dgmk.de

The choice of catalyst not only affects the reaction rate but also the composition and purity of the final products. rsc.org For example, some catalysts may promote side reactions, leading to the formation of unwanted byproducts. mdpi.com

Optimization of Reaction Parameters for Yield and Purityarcjournals.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of the recovered monomers. Key parameters that influence the outcome of glycolysis and alcoholysis include temperature, reaction time, the ratio of reactants, and catalyst concentration. rsc.orgmdpi.com

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity |

| Temperature | Increasing the temperature generally accelerates the depolymerization reaction. rsc.orgmdpi.com However, excessively high temperatures can lead to undesirable side reactions, such as thermal degradation of the polymer and the formation of byproducts, which can reduce the purity of the recovered polyol. mdpi.commdpi.com The optimal temperature is often a compromise between reaction speed and product quality. mdpi.com For instance, lowering the reaction temperature to around 170 °C can help avoid unwanted thermal decomposition. mdpi.com |

| Reactant Ratio | The weight ratio of the polyurethane to the glycolysis or alcoholysis agent significantly impacts the product distribution. rsc.org In glycolysis, a stoichiometric excess of glycol is often used to achieve split-phase glycolysis, where the recovered polyol forms a separate, purer phase from the excess glycol and other reaction byproducts. mdpi.comuantwerpen.be However, using a mass excess of polyurethane can result in a more homogeneous, single-phase product that does not require purification to remove excess glycol. rsc.org |

| Catalyst Concentration | Increasing the catalyst concentration can shorten the reaction time. mdpi.com However, it can also decrease the purity of the recovered polyol and increase the formation of undesirable byproducts like carboxylate salts. mdpi.com The optimal catalyst amount needs to be determined to balance reaction efficiency and product quality. arcjournals.org |

| Reaction Time | The reaction time must be sufficient to ensure complete depolymerization. rsc.org The optimal reaction time is often dependent on other parameters like temperature and catalyst concentration. rsc.org |

A study on the glycolysis of flexible polyurethane foam found that the optimal ratio of polyurethane to glycol was 1:1.5. mdpi.com Another study investigating the glycolysis of elastic polyurethane foam with 1,6-hexanediol found that at ratios of up to 4:1 (foam to glycol), a single-phase liquid product was obtained, while at higher ratios, a split-phase system was observed. iranchembook.ir

Hydrolytic Cleavage of Dicarbamate Linkagesarcjournals.orgchemrxiv.org

Hydrolysis is another important chemical recycling method for polyurethanes, involving the reaction of the polymer with water, typically at elevated temperatures and pressures, to break the urethane linkages. uantwerpen.be This process yields the constituent polyols, amines, and carbon dioxide. uantwerpen.be The initial product of urethane bond hydrolysis is a carbamic acid, which is thermally unstable and subsequently decomposes into an amine and carbon dioxide. uantwerpen.be

Hydrolysis can be catalyzed by acids or bases and can also occur in a neutral medium. arcjournals.orgindustrialchemistryconsulting.com It can be performed as a standalone process or in conjunction with glycolysis in a process known as hydroglycolysis. uantwerpen.be The addition of a small amount of water during glycolysis has been claimed to improve the purity of the reclaimed polyols. uantwerpen.be

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of polyurethanes involves the protonation of the carbonyl oxygen of the urethane group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nii.ac.jp This leads to the cleavage of the urethane bond.

A plausible mechanism for the acid-catalyzed hydrolysis involves the activation of the carbonyl group by an acid, followed by the hydrolytic cleavage of the urethane linkage. nii.ac.jp Carbonic acid, formed from CO2 and water, has been shown to be an effective acid catalyst for the hydrolysis of an aromatic polyurethane. nii.ac.jp Studies on model polyurethane compounds have indicated that urethane moieties connected to an aliphatic alkyl group are more susceptible to hydrolysis under moderately acidic conditions than those connected to a phenyl group. nii.ac.jp

The presence of an ester group in the polymer backbone can also influence the hydrolysis process. It has been observed that ester groups hydrolyze faster than urethane linkages, and the resulting carboxylic acid can act as a catalyst, accelerating the degradation process. ifremer.fr

Base-Catalyzed Hydrolysis Mechanismschemrxiv.org

Base-catalyzed hydrolysis of carbamates can proceed through two primary mechanisms, depending on the structure of the carbamate. uantwerpen.beresearchgate.net

E1cb (Elimination Unimolecular conjugate Base) Mechanism: This mechanism is typical for primary carbamates. uantwerpen.beresearchgate.net It involves the deprotonation of the nitrogen atom by a base to form a conjugate base, which then undergoes elimination to yield an isocyanate and an alcohol. The isocyanate can then be hydrolyzed to an amine and carbon dioxide.

BAC2 (Base-catalyzed Acyl-Oxygen cleavage) Mechanism: This mechanism is characteristic of secondary carbamates. uantwerpen.beresearchgate.net It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane group, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to form a carbamic acid and an alcohol. The carbamic acid subsequently decomposes to an amine and carbon dioxide. researchgate.net

The kinetics of carbamate hydrolysis are significantly influenced by temperature and the structure of the carbamate, while pH has a relatively minor effect. mdpi.comresearchgate.net

Thermal Degradation Profiles and Mechanistic Deconvolutionarcjournals.org

The thermal stability of polyurethanes is a critical factor determining their processing and application temperatures. mdpi.com The thermal degradation of polyurethanes is a complex, multi-step process that involves the breakdown of different chemical linkages at various temperatures. rsc.orgmdpi.com

The thermal decomposition of polyurethanes generally begins with the dissociation of the thermally weakest bonds. rsc.org The onset temperatures for the dissociation of different linkages are approximately:

Allophanate groups: 100–120 °C rsc.org

Biuret linkages: 115–125 °C rsc.org

Urea (B33335) linkages: 160–200 °C rsc.org

Aromatic-based urethane bonds: ~180 °C rsc.org

The degradation of the hard segments, which contain the urethane groups, typically occurs at lower temperatures than the degradation of the soft segments. researchgate.net The thermal degradation of the urethane linkage itself can proceed through several pathways:

Dissociation into isocyanate and alcohol: This is a reversible reaction and is often the initial step in thermal degradation. osti.gov

Formation of a secondary amine, an olefin, and carbon dioxide. osti.gov

Formation of a primary amine and an aldehyde. osti.gov

Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polyurethanes. mdpi.com TGA curves for polyurethanes often show multiple degradation steps corresponding to the breakdown of different components of the polymer. mdpi.com For example, a study on a polyurethane elastomer based on 4,4'-diphenylmethane diisocyanate, poly(ethyleneadipate) diol, and 1,4-butanediol (B3395766) showed a multi-step decomposition process. researchgate.net

The activation energy for the thermal degradation of polyurethanes can be calculated from TGA data using methods like the Kissinger equation. mdpi.com This provides valuable information about the thermal stability of the material. mdpi.com For instance, the incorporation of functionalized graphene oxide into a rigid polyurethane foam has been shown to significantly increase its thermal stability and the activation energy of its thermal degradation. mdpi.com

Emerging Methodologies for Circularity in Dicarbamate-Based Materials

The transition to a circular economy for polyurethane (PU) materials, which include structures derived from 1,6-hexanediol dicarbamate, necessitates the development of advanced recycling technologies that can efficiently break down the polymer into its constituent monomers for reuse. gvchem.comcirculareconomyjournal.orgnih.gov While traditional mechanical recycling often leads to downcycling, emerging chemical recycling methodologies are being explored to create a closed-loop system for dicarbamate-based materials. gvchem.commdpi.com These methods aim to recover valuable building blocks, such as polyols and the isocyanate-derived amine or isocyanate itself, from the polymer waste. mdpi.comacs.org

Key emerging strategies focus on the chemical depolymerization of the polyurethane network, targeting the urethane (carbamate) linkages. researchgate.netcefic.org These processes are designed to overcome the challenges posed by the thermoset nature of many polyurethanes, which prevents them from being simply remelted and reshaped. mdpi.comwisdomlib.org The most promising approaches involve multistage chemical treatments like glycolysis followed by hydrolysis, or a combination of alcoholysis and thermolysis. mdpi.comacs.org

Multistage Chemical Recycling: Glycolysis-Hydrolysis

A significant advancement in the chemical recycling of polyurethanes containing dicarbamate units is a two-stage process involving glycolysis and subsequent hydrolysis. mdpi.comresearchgate.net This method is designed to sequentially recover the polyol and the amine precursors to the original isocyanates.

Glycolysis Stage: In the first stage, the polyurethane waste is treated with a glycol, such as ethylene glycol, at elevated temperatures. mdpi.comwisdomlib.org This process, known as glycolysis, is a transesterification reaction that breaks down the polymer network. mdpi.com The primary goal of this step is to recover the polyol component of the PU. mdpi.comuantwerpen.be The isocyanate-derived part of the polymer is converted into smaller dicarbamate oligomers and other residues, which are typically separated from the recovered polyol. mdpi.comuantwerpen.be

Hydrolysis Stage: The separated carbamate fraction, which includes species like 1,6-hexanediol dicarbamate in model systems, then undergoes hydrolysis. mdpi.comresearchgate.net This second stage involves reacting the carbamates with water at high temperatures and pressures, often in a microwave reactor, to break the carbamate bond. mdpi.comwisdomlib.org The hydrolysis of carbamates yields the corresponding amine and carbon dioxide. mdpi.comuantwerpen.be These recovered amines can then serve as a feedstock for the production of new isocyanates, thus completing the material cycle. mdpi.comresearchgate.net

Research using model polyurethane systems has demonstrated the viability of this combined approach. For instance, studies on a model polyurethane based on 1,6-hexanediol and a corresponding dicarbamate have shown that the amine can be successfully recovered. mdpi.com

| Model Compound | Recycling Stages | Key Products Recovered | Reported Amine Yield | Significance |

|---|---|---|---|---|

| Model Polyurethane and Dicarbamate Oligomers | 1. Glycolysis with ethylene glycol 2. Hydrolysis of carbamate fraction at 200°C | Polyols (from glycolysis) Amines and CO2 (from hydrolysis) | ~30-40% | Demonstrates a pathway to recover both polyol and isocyanate precursors, moving towards full circularity. mdpi.comresearchgate.net |

Alcoholysis-Thermolysis Route

Another innovative two-step recycling method involves an initial alcoholysis step followed by thermolysis of the resulting carbamate fraction. acs.orgacs.org This approach also aims to recover valuable components but focuses on regenerating the isocyanate directly in the second step.

Alcoholysis Stage: Similar to glycolysis, this step uses an alcohol to depolymerize the polyurethane, allowing for the recovery of the polyol. The isocyanate portions are converted into a dicarbamate phase. acs.orgresearchgate.net This initial separation is crucial for isolating the valuable components. acs.org

Thermolysis Stage: The isolated carbamate fraction is then subjected to thermal decomposition (thermolysis). acs.org This process breaks down the carbamate into the corresponding isocyanate and the alcohol used in the first stage. acs.org The recovered isocyanate can be reused in polyurethane synthesis, and the alcohol can be recycled back into the alcoholysis step, creating a highly circular process. acs.orgacs.org

| Process | Description | Key Products | Reported Yield | Advantage |

|---|---|---|---|---|

| Alcoholysis | Initial step to recover polyols and isolate the carbamate fraction. | Polyols, Dicarbamate phase | N/A (Separation step) | Allows for the isolation of valuable polyols before further processing. acs.org |

| Thermolysis | Thermal decomposition of the carbamate fraction to regenerate isocyanates. | Isocyanates, Alcohol (for recycling) | Up to 35% isocyanate yield in model systems (e.g., with isopropyl-carbamate). acs.org | Directly regenerates isocyanates, a high-value monomer, in a phosgene-free route. acs.orgresearchgate.net |

These emerging methodologies represent a significant shift from linear consumption to a circular model for dicarbamate-based materials. By enabling the recovery and reuse of high-value monomers, they offer a pathway to reduce waste, conserve resources, and decrease the environmental footprint of the polyurethane industry. gvchem.compatsnap.com Further research and development are focused on optimizing reaction conditions, developing effective catalysts, and scaling these processes for industrial application to achieve a truly circular economy. circulareconomyjournal.orguantwerpen.be

Advanced Spectroscopic and Analytical Methodologies for 1,6 Hexanediol Dicarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the structural verification of 1,6-hexanediol (B165255) dicarbamate and for monitoring its synthesis. researchgate.net ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the carbamate (B1207046) and hexyl groups.

In a typical ¹H NMR spectrum, characteristic signals corresponding to the methylene (B1212753) protons adjacent to the carbamate functional groups and those within the hexyl chain would be observed. For instance, in a related copolymer synthesis involving 1,6-hexanediol, the formation of ester linkages was confirmed by the appearance of a signal at 4.13 ppm, corresponding to methylene protons adjacent to the ester linkage. researchgate.net Similarly, for 1,6-hexanediol dicarbamate, specific chemical shifts would indicate the successful formation of the dicarbamate structure.

Furthermore, NMR is a powerful technique for reaction monitoring, allowing for real-time analysis of reactant consumption and product formation without the need for sample extraction. osf.io This is particularly valuable in optimizing reaction conditions for the synthesis of 1,6-hexanediol dicarbamate to maximize yield and minimize byproducts. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structural assignments, especially when dealing with reaction intermediates or impurities. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Polymer Containing 1,6-Hexanediol Moieties

| Assignment | Chemical Shift (ppm) |

| Methylene protons adjacent to ester linkage | 4.13 |

Data derived from a study on a copolymer synthesized from malonic acid, 1,6-hexanediol, and mPEG. researchgate.net

Mass Spectrometry (MS) Techniques: LC-MS, GC-MS, and High-Resolution MS

Mass spectrometry (MS) is a vital analytical technique for the identification and quantification of 1,6-hexanediol dicarbamate and related compounds. Coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), MS offers high sensitivity and selectivity. mdpi.com

LC-MS is particularly useful for analyzing thermally labile or non-volatile compounds. It can be employed to separate 1,6-hexanediol dicarbamate from a complex reaction mixture before it enters the mass spectrometer for detection and identification. researchgate.net

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. In the context of 1,6-hexanediol dicarbamate research, GC-MS can be used to identify metabolites from biodegradation studies or to analyze volatile impurities. nih.gov For instance, in a study on the biodegradation of 1,6-hexanediol dibenzoate, GC-MS was used to identify metabolites after trimethylsilylation. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of 1,6-hexanediol dicarbamate and for elucidating the structures of unknown byproducts or degradation products. lcms.cz

Table 2: Exemplary GC/Q-TOF Method Parameters for Analysis of Related Compounds

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF |

| Mass Range | 50 to 1000 m/z |

These parameters are illustrative and were used in a study for the analysis of extractables and leachables. lcms.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. edinst.com Both methods provide a unique "fingerprint" of a compound, making them valuable for the characterization of 1,6-hexanediol dicarbamate.

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of 1,6-hexanediol dicarbamate would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations, as well as the C=O stretching vibration of the carbamate group. americanpharmaceuticalreview.com In a study on the synthesis of dimethyl hexane-1,6-dicarbamate, Fourier transform infrared spectroscopy (FTIR) was used to characterize the catalyst and monitor the reaction. nih.gov

Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations. edinst.com For 1,6-hexanediol dicarbamate, Raman spectroscopy would be useful for analyzing the C-C backbone of the hexyl chain. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. kurouskilab.com

Table 3: Key Vibrational Modes for Carbamate Functional Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch | 1680 - 1750 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Catalyst and Material Characterization

In the synthesis of 1,6-hexanediol dicarbamate, catalysts often play a crucial role. X-ray diffraction (XRD) and electron microscopy are essential techniques for characterizing these catalysts and the resulting materials.

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. unibo.it In catalyst research, XRD is used to identify the crystalline phases of the catalyst and to determine crystallite size. For example, in the synthesis of dimethyl hexane-1,6-diyldicarbamate over CeO₂ catalysts, XRD was used to characterize the physical-chemical properties of different CeO₂ nanostructures. researchgate.net Similarly, in a study using an MCM-41 catalyst, XRD was employed to characterize the chemical composition and crystal structure of the catalyst. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. nih.gov It is used to study the particle size, shape, and texture of catalysts, which can significantly influence their activity and selectivity.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the internal structure of materials. mdpi.com TEM is particularly useful for examining the size and distribution of nanoparticles in supported catalysts. In the aforementioned study on CeO₂ catalysts, TEM was used to investigate the micromorphology of the different catalysts. researchgate.net

Chromatographic Methods (GPC, GC) for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are fundamental for assessing the purity and, in the case of polymeric materials, the molecular weight distribution of substances like 1,6-hexanediol dicarbamate.

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. gs-tek.comnist.gov It is highly effective for determining the purity of 1,6-hexanediol dicarbamate by separating it from volatile starting materials, solvents, or byproducts. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. gs-tek.com

Gel Permeation Chromatography (GPC) , also known as size exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. lcms.czshimadzu.cz While 1,6-hexanediol dicarbamate itself is a small molecule, GPC would be essential for characterizing any polymers or oligomers that might be formed during its synthesis or subsequent reactions. The technique separates molecules based on their size in solution. shimadzu.cz

Table 4: Illustrative GC Conditions for the Analysis of 1,6-Hexanediol

| Parameter | Value |

| Column | GsBP-5/30m0.32mm0.25um |

| Carrier Gas | N₂, flow 1.5ml/min |

| Oven Program | 80°C (1min) - 10°C/min - 260°C (15min) |

| Injector Temperature | 280°C |

| Detector | FID, 280°C |

These conditions are for the determination of 1,6-hexanediol and serve as an example of GC parameters. gs-tek.com

Thermal Analysis Techniques (DSC, TGA) for Reaction Behavior and Stability Studies

Thermal analysis techniques are crucial for understanding the thermal properties, stability, and reaction behavior of 1,6-hexanediol dicarbamate.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. worldoftest.com DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. labmanager.com This information is vital for understanding the physical state of 1,6-hexanediol dicarbamate at different temperatures and for studying its phase behavior. DSC can also be used to study reaction kinetics and to determine the heat of reaction. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. worldoftest.comlabmanager.com TGA is used to evaluate the thermal stability and decomposition profile of 1,6-hexanediol dicarbamate. d-nb.info It can identify the temperatures at which the compound begins to decompose and can provide information about the composition of the material, such as the presence of residual solvents or moisture. mt.com

Table 5: Comparison of TGA and DSC

| Technique | Measures | Primary Applications |

| TGA | Mass change | Thermal stability, decomposition, composition |

| DSC | Heat flow | Melting point, crystallization, glass transition, reaction enthalpy |

This table provides a general comparison of the two techniques. worldoftest.comlabmanager.com

Future Research Directions and Perspectives in 1,6 Hexanediol Dicarbamate Chemistry

Development of Novel Green Synthetic Routes and Feedstocks

The transition towards a bio-based economy necessitates the development of green synthetic routes to key chemical intermediates like 1,6-hexanediol (B165255) dicarbamate. researchgate.netrsc.orgresearchgate.net A significant area of future research will be the utilization of renewable feedstocks to replace traditional petroleum-based starting materials.

One promising avenue is the use of biomass-derived platform molecules. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from the dehydration of carbohydrates, is a versatile starting material. rsc.orgresearchgate.net A proposed green synthesis route involves the conversion of HMF to 2,5-bis(aminomethyl)furan (B21128) (BAF), followed by its reaction to form methyl furan-2,5-dimethylene dicarbamate (FDC), and finally, the selective conversion of FDC to 1,6-hexanediol dicarbamate. rsc.org This pathway avoids the use of toxic phosgene (B1210022), a common reagent in traditional isocyanate production. rsc.org

Another key area of development is the utilization of carbon dioxide (CO2) as a C1 feedstock. dntb.gov.uaresearchgate.net Research is focused on the direct synthesis of dicarbamates from CO2, amines, and alcohols. researchgate.netacs.org This approach not only utilizes a greenhouse gas but also offers a more direct and potentially more efficient route to the desired product. For example, a one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO2, methanol (B129727), and 1,6-hexanediamine (B7767898) has been demonstrated. researchgate.net

Future research will likely focus on optimizing these green routes, improving reaction yields, and exploring other potential biomass-derived feedstocks. google.comwisc.edugoogle.com The development of cost-effective and scalable processes for converting biomass into valuable chemicals like 1,6-hexanediol dicarbamate is crucial for their industrial implementation. google.comwisc.edu

Advanced Catalytic Systems for Enhanced Efficiency and Sustainability

The efficiency and sustainability of synthetic routes to 1,6-hexanediol dicarbamate are heavily reliant on the catalytic systems employed. nih.gov Future research will focus on the design and development of advanced catalysts that offer high activity, selectivity, and reusability, while operating under mild reaction conditions.

Several promising catalytic systems have been investigated for the synthesis of dicarbamates. For instance, a silanol-rich MCM-41 catalyst has been shown to be effective for the carbonylation of 1,6-hexanediamine with methyl carbamate (B1207046), achieving a high yield of dimethyl hexane-1,6-dicarbamate. nih.gov The abundance of silanol (B1196071) groups on the catalyst surface is believed to be responsible for its good performance. nih.gov However, the catalyst's stability and potential for deactivation through carbon deposition and loss of surface silanol groups remain areas for improvement. nih.gov

Cerium oxide (CeO2) nanorods have also emerged as active catalysts for the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO2, methanol, and 1,6-hexanediamine. researchgate.net The morphology of the CeO2 catalyst has been found to significantly influence its catalytic performance. researchgate.net Further research into optimizing the synthesis and structure of these nanocatalysts could lead to even higher efficiencies.

Other catalytic systems being explored include zinc-incorporated berlinite (B1174126) (ZnAlPO4) for the one-pot synthesis from urea (B33335), diamine, and alcohol, and task-specific ionic liquids for the direct synthesis from amines, CO2, and silicate (B1173343) esters. researchgate.net The development of heterogeneous catalysts is particularly attractive as they offer advantages in terms of separation, recycling, and reduced product contamination.

The table below summarizes the performance of some advanced catalytic systems in the synthesis of dicarbamates.

Table 1: Performance of Advanced Catalytic Systems in Dicarbamate Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| MCM-41 | 1,6-hexanediamine, methyl carbamate, methanol | Dimethyl hexane-1,6-dicarbamate | 92.6 | 190 °C, 3 h | nih.gov |

| CeO2 nanorods | 1,6-hexanediamine, CO2, methanol | Dimethyl hexane-1,6-diyldicarbamate | ~80 | Optimized conditions | researchgate.net |

| [DBUH][OAc] (Ionic Liquid) | Aniline, CO2, silicate ester | Carbamate | up to 96 | 150 °C, 5 MPa CO2 | researchgate.net |

Exploration of New Polymeric Architectures and Applications

1,6-Hexanediol dicarbamate serves as a versatile building block for the synthesis of a variety of polymers, most notably non-isocyanate polyurethanes (NIPUs). ontosight.aibohrium.com Future research will focus on exploring new polymeric architectures derived from this dicarbamate and expanding its range of applications.

The structure of 1,6-hexanediol dicarbamate, with its linear six-carbon chain and terminal carbamate groups, imparts flexibility and reactivity, making it an ideal monomer for creating polymers with tailored properties. ontosight.ai By reacting it with different diols, polyurethanes with varying hard segment structures can be prepared. bohrium.com The urea-group content, which is influenced by the choice of diol, affects the crystallization of the hard segment and, consequently, the thermal and mechanical properties of the final polymer. bohrium.com

Research is also directed towards synthesizing high-molecular-weight polyurethanes from 1,6-hexanedicarbamate and polycarbonate diols, which can then be processed into materials for biomedical applications through techniques like electrospinning. acs.org The biocompatibility of polymers derived from 1,6-hexanediol dicarbamate is a key area of investigation. ontosight.ai

Beyond polyurethanes, 1,6-hexanediol dicarbamate can be used to produce polyamides and other polymers for applications in coatings, adhesives, and fibers. ontosight.aispecialchem.com Its di-functional nature also allows it to be used as a crosslinking agent, enhancing the properties of other polymers. For example, when used in conjunction with styrene, it can form a resin with applications in peptide synthesis.

Future efforts will likely involve the synthesis of copolymers and blends incorporating 1,6-hexanediol dicarbamate to achieve a wider range of properties. The exploration of its use in advanced materials, such as smart polymers and functional coatings, will also be a significant research focus.

Comprehensive Lifecycle Assessment and Environmental Footprint Analysis

As sustainability becomes a primary driver in the chemical industry, a comprehensive understanding of the environmental impact of chemical processes is crucial. scribd.comisopa.org Future research on 1,6-hexanediol dicarbamate will increasingly involve detailed lifecycle assessments (LCAs) and environmental footprint analyses. rsc.orgacs.org

An LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction and manufacturing to use and disposal. scribd.com For 1,6-hexanediol dicarbamate, this would involve assessing the environmental burdens associated with its synthesis, including the energy consumption, greenhouse gas emissions, and waste generation of different production routes. acmanet.orgamericanchemistry.comamericanchemistry.com

A key focus of future LCAs will be to compare the environmental performance of green synthetic routes, such as those using biomass or CO2 as feedstocks, with traditional petroleum-based methods. rsc.orgacs.org This will provide a quantitative basis for identifying the most sustainable production pathways. The LCA of non-isocyanate polyurethanes (NIPUs) derived from 1,6-hexanediol dicarbamate will also be a critical area of study, as it will help to validate their "green" credentials compared to conventional polyurethanes produced using toxic isocyanates. mdpi.comresearchgate.netresearchgate.net

The table below outlines the key stages and considerations for a comprehensive LCA of 1,6-hexanediol dicarbamate.

Table 2: Framework for Lifecycle Assessment of 1,6-Hexanediol Dicarbamate

| LCA Stage | Key Considerations |

| Goal and Scope Definition | Define the system boundaries (e.g., cradle-to-gate, cradle-to-grave), functional unit, and impact categories to be assessed. |

| Life Cycle Inventory (LCI) | Quantify all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each stage of the life cycle. |

| Life Cycle Impact Assessment (LCIA) | Evaluate the potential environmental impacts associated with the LCI results, such as global warming potential, acidification potential, and ecotoxicity. |

| Interpretation | Analyze the results of the LCI and LCIA to identify significant environmental hotspots and opportunities for improvement. |

By conducting thorough LCAs, researchers and manufacturers can make informed decisions to minimize the environmental footprint of 1,6-hexanediol dicarbamate and the products derived from it.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Prediction

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of chemical reactions and predicting the properties of new materials. researchgate.netmdpi.comresearchgate.netntnu.no In the context of 1,6-hexanediol dicarbamate, these methods will play a crucial role in future research by elucidating reaction mechanisms, guiding catalyst design, and predicting polymer properties.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the reaction pathways for carbamate formation from CO2 and amines. rsc.org Such studies can help to determine whether the reaction proceeds through a zwitterionic intermediate or a single-step mechanism, providing valuable insights for optimizing reaction conditions and catalyst selection. researchgate.netrsc.org Computational studies can also be employed to understand the role of catalysts, such as the interaction between a palladium catalyst and the reactants in carbamate synthesis. mdpi.com

Molecular dynamics (MD) simulations can be used to model the polymerization process of related monomers like 1,6-hexanediol diacrylate. uva.nlresearchgate.netresearchgate.net These simulations can provide information on the evolution of the polymer network, the formation of crosslinks, and the resulting thermo-mechanical properties of the material. uva.nl This predictive capability can accelerate the development of new polymers with desired characteristics.

Future research will likely see an increased use of multiscale modeling approaches, combining quantum mechanical calculations for understanding bond formation and breaking with classical simulations for predicting macroscopic properties. This integrated computational approach will be instrumental in designing novel catalysts, optimizing polymerization processes, and engineering new polymeric materials based on 1,6-hexanediol dicarbamate with enhanced performance and sustainability.

Q & A

Basic: What are the primary synthetic routes for 1,6-hexanediol dicarbamate, and how do reaction conditions influence yield?

1,6-Hexanediol dicarbamate is synthesized via carbamate formation using 1,6-hexanediol and phenyl isocyanate under controlled conditions. Industrial methods often employ catalysts like dibutyltin dilaurate (DBTDL) at 60–80°C to optimize reaction kinetics and minimize side products . Lab-scale synthesis may use solvent-free conditions or toluene as a solvent to enhance homogeneity. Yield is sensitive to stoichiometric ratios (e.g., 1:2 diol:isocyanate) and moisture exclusion to prevent hydrolysis . Biocatalytic alternatives, such as enzyme-mediated pathways, are emerging but require optimization for scalability .

Basic: Which analytical techniques are critical for characterizing 1,6-hexanediol dicarbamate purity and structural integrity?

Key techniques include:

- FTIR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirms dicarbamate formation via shifts at δ 3.3–3.5 ppm (CH₂-O) and δ 155–160 ppm (C=O) .

- HPLC/MS : Quantifies purity and detects byproducts like unreacted diol or mono-carbamate derivatives .

Thermogravimetric analysis (TGA) assesses thermal stability, critical for polymer applications .

Basic: How does 1,6-hexanediol dicarbamate enhance polyurethane properties compared to traditional diols?

As a chain extender, its rigid carbamate groups improve hydrolytic stability and mechanical strength in polyurethanes. The hexamethylene spacer balances flexibility, reducing glass transition temperature (Tg) while maintaining tensile modulus . Comparative studies show 10–15% higher resistance to thermal degradation versus ethylene glycol-based analogs .

Advanced: What is the role of 1,6-hexanediol in disrupting liquid-liquid phase separation (LLPS) in cancer research?

1,6-Hexanediol dissolves biomolecular condensates by disrupting hydrophobic interactions in LLPS. In pancreatic adenocarcinoma, it reduces MYC transcription by destabilizing super-enhancer complexes, leading to tumor growth inhibition (IC₅₀ ~10 mg/mL in vitro) . However, its specificity and off-target effects on non-cancer cells require further validation.

Advanced: What molecular mechanisms explain MYC downregulation by 1,6-hexanediol in cancer models?

RNA-seq data suggest 1,6-hexanediol disrupts LLPS-dependent transcriptional hubs, impairing MYC super-enhancer assembly. This reduces MYC mRNA levels by >50% in BxPC-3 cells, correlating with cell cycle arrest . Cross-talk with BRD4 inhibitors is hypothesized but unconfirmed.

Advanced: How efficient are biocatalytic methods for 1,6-hexanediol production compared to chemical hydrogenation?

Biocatalytic cascades (e.g., cyclohexane → adipic acid → 1,6-hexanediol) achieve ~80% yield under mild conditions (30°C, aqueous phase), avoiding high-pressure H₂ and costly catalysts . However, enzyme stability and substrate inhibition limit industrial adoption versus conventional adipic acid hydrogenation (~90% yield) .

Advanced: Can 1,6-hexanediol dicarbamate be recycled from polyurethane waste via glycolysis-hydrolysis?